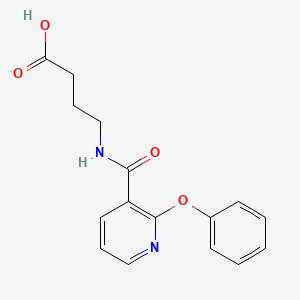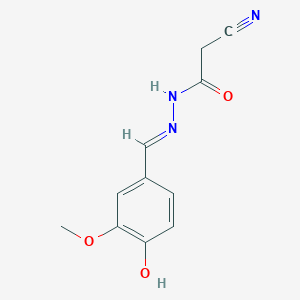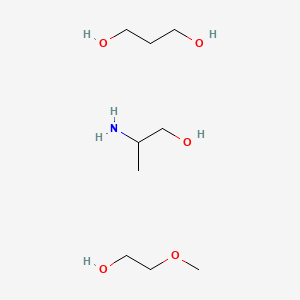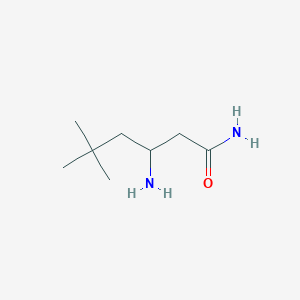
N-(2-Thienylmethylene)-1,3-benzodioxol-5-amine
描述
N-(2-Thienylmethylene)-1,3-benzodioxol-5-amine, also known as TDM-1, is a promising drug for cancer treatment. It is a conjugate of trastuzumab, a monoclonal antibody, and DM1, a potent cytotoxic agent. TDM-1 has shown remarkable efficacy in the treatment of HER2-positive metastatic breast cancer, and it has been approved by the FDA for clinical use.
作用机制
The mechanism of action of N-(2-Thienylmethylene)-1,3-benzodioxol-5-amine involves the selective targeting of HER2-positive cancer cells by trastuzumab and the delivery of DM1 to the cancer cells via the stable linker. Once inside the cancer cell, DM1 inhibits microtubule polymerization, leading to cell cycle arrest and apoptosis. N-(2-Thienylmethylene)-1,3-benzodioxol-5-amine has a dual mechanism of action, targeting both the HER2 receptor and the microtubule network, which makes it a potent and selective cytotoxic agent.
Biochemical and Physiological Effects:
N-(2-Thienylmethylene)-1,3-benzodioxol-5-amine has been shown to have minimal toxicity in preclinical and clinical studies. The stable linker used in N-(2-Thienylmethylene)-1,3-benzodioxol-5-amine ensures the stability of the conjugate in circulation, which reduces the risk of premature release of the cytotoxic agent and off-target toxicity. The pharmacokinetics of N-(2-Thienylmethylene)-1,3-benzodioxol-5-amine is similar to trastuzumab, with a half-life of approximately 4 days. N-(2-Thienylmethylene)-1,3-benzodioxol-5-amine has also been shown to penetrate the blood-brain barrier, which makes it a potential treatment for HER2-positive brain metastases.
实验室实验的优点和局限性
N-(2-Thienylmethylene)-1,3-benzodioxol-5-amine has several advantages for lab experiments. It is a potent and selective cytotoxic agent that can be used to study the mechanism of action of HER2-targeted therapies and microtubule inhibitors. N-(2-Thienylmethylene)-1,3-benzodioxol-5-amine can also be used to study drug resistance mechanisms in HER2-positive breast cancer. However, N-(2-Thienylmethylene)-1,3-benzodioxol-5-amine is a complex and expensive drug that requires expertise in antibody engineering, chemistry, and biotechnology. The stable linker used in N-(2-Thienylmethylene)-1,3-benzodioxol-5-amine also makes it difficult to study the release of the cytotoxic agent in vitro.
未来方向
There are several future directions for the development of N-(2-Thienylmethylene)-1,3-benzodioxol-5-amine. One direction is the optimization of the stable linker to improve the release of the cytotoxic agent in cancer cells. Another direction is the investigation of N-(2-Thienylmethylene)-1,3-benzodioxol-5-amine in combination with other targeted therapies and immunotherapies. N-(2-Thienylmethylene)-1,3-benzodioxol-5-amine can also be used as a platform for the development of other antibody-drug conjugates for the treatment of different types of cancer. Finally, N-(2-Thienylmethylene)-1,3-benzodioxol-5-amine can be used to study the role of HER2 in cancer biology and the development of drug resistance.
科学研究应用
N-(2-Thienylmethylene)-1,3-benzodioxol-5-amine has been extensively studied in preclinical and clinical trials for the treatment of HER2-positive breast cancer. In preclinical studies, N-(2-Thienylmethylene)-1,3-benzodioxol-5-amine has shown superior efficacy compared to trastuzumab and DM1 alone, with minimal toxicity. In clinical trials, N-(2-Thienylmethylene)-1,3-benzodioxol-5-amine has demonstrated significant improvement in progression-free survival and overall survival in patients with HER2-positive metastatic breast cancer who have previously received trastuzumab and taxane-based chemotherapy. N-(2-Thienylmethylene)-1,3-benzodioxol-5-amine is also being investigated in other HER2-positive cancers, such as gastric cancer and bladder cancer.
属性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-1-thiophen-2-ylmethanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2S/c1-2-10(16-5-1)7-13-9-3-4-11-12(6-9)15-8-14-11/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWKCGCHKEUVNLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N=CC3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Thienylmethylene)-1,3-benzodioxol-5-amine | |
CAS RN |
77822-82-3 | |
| Record name | 1,3-Benzodioxol-5-amine, N-(2-thienylmethylene)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077822823 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Ethyl 2-{2-[(cyclohexylamino)carbonyl]anilino}-2-oxoacetate](/img/structure/B1660436.png)
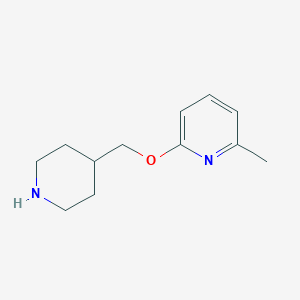
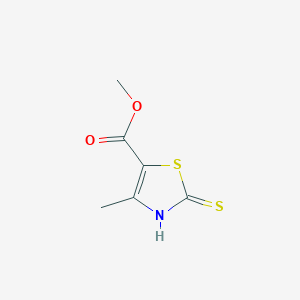
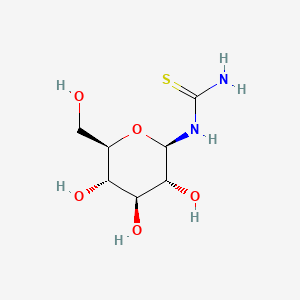

![2-[2-(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1660444.png)
![1-{4-[(1H-Imidazol-1-yl)methyl]phenyl}-1H-imidazole](/img/structure/B1660448.png)
![1-Oxaspiro[4.5]dec-2-en-4-one](/img/structure/B1660449.png)
